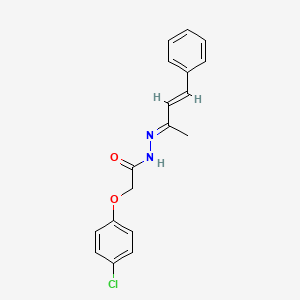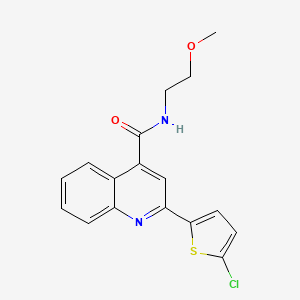![molecular formula C15H17N5O B11122931 4-{(E)-[(2Z)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidenehydrazinylidene]methyl}-N,N-dimethylaniline](/img/structure/B11122931.png)
4-{(E)-[(2Z)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidenehydrazinylidene]methyl}-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({(E)-2-[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDEN]HYDRAZONO}METHYL)PHENYL]-N,N-DIMETHYLAMINE is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a benzoxadiazole ring system, which is known for its diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({(E)-2-[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDEN]HYDRAZONO}METHYL)PHENYL]-N,N-DIMETHYLAMINE typically involves the condensation of 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one with an appropriate hydrazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, which facilitates the formation of the hydrazone linkage .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, including temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-({(E)-2-[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDEN]HYDRAZONO}METHYL)PHENYL]-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions include oxides, reduced hydrazones, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
N-[4-({(E)-2-[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDEN]HYDRAZONO}METHYL)PHENYL]-N,N-DIMETHYLAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its benzoxadiazole moiety.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-({(E)-2-[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDEN]HYDRAZONO}METHYL)PHENYL]-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The benzoxadiazole ring system can interact with various enzymes and receptors, leading to the modulation of biological processes. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can further influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
NBD C6-Ceramide: Used to study sphingolipid transport and metabolism mechanisms.
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial activity and used in medicinal chemistry.
Uniqueness
N-[4-({(E)-2-[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDEN]HYDRAZONO}METHYL)PHENYL]-N,N-DIMETHYLAMINE is unique due to its combination of a benzoxadiazole ring and a hydrazone linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H17N5O |
|---|---|
Molecular Weight |
283.33 g/mol |
IUPAC Name |
4-[(E)-[(Z)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazinylidene]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H17N5O/c1-20(2)12-8-6-11(7-9-12)10-16-17-13-4-3-5-14-15(13)19-21-18-14/h6-10H,3-5H2,1-2H3/b16-10+,17-13- |
InChI Key |
MSQPTLNWOTYFAP-BTBLRMOISA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C\2/CCCC3=NON=C32 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2CCCC3=NON=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11122853.png)
![Ethyl [2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate](/img/structure/B11122855.png)
![N-[4-(acetylamino)phenyl]-6-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11122859.png)
![2-[2-(1-phenoxyethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11122869.png)
![7-Bromo-1-(4-fluorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11122882.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11122890.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11122893.png)

![4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11122903.png)


![7-Chloro-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11122910.png)

![2-[4-(3,4-Dimethylphenyl)-9-methyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-ethoxyphenol](/img/structure/B11122924.png)
